molecular formula C61H93N19O15S B12440009 H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H

Cat. No.: B12440009
M. Wt: 1364.6 g/mol
InChI Key: HKMZRZUEADSZDQ-QNQUGUDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H is a synthetic oligopeptide. It consists of a sequence of amino acids including D-arginine, DL-arginine, DL-proline, DL-hydroxyproline, glycine, 2-thienylalanine, serine, DL-tetrahydroisoquinoline-3-carboxylic acid, DL-octahydroindole-2-carboxylic acid, and arginine. This compound is known for its role as a bradykinin receptor antagonist, which makes it significant in medical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H undergoes various chemical reactions, including:

    Oxidation: The thiol group in 2-thienylalanine can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its role in inhibiting bradykinin receptors, which are involved in inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for conditions like hereditary angioedema due to its bradykinin receptor antagonism.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to and inhibiting bradykinin receptors. Bradykinin is a peptide that causes blood vessels to dilate, leading to inflammation and pain. By blocking these receptors, the compound prevents the physiological effects of bradykinin, thereby reducing inflammation and pain. The molecular targets include the B2 bradykinin receptor, and the pathways involved are related to the inhibition of bradykinin-induced signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Icatibant: Another bradykinin receptor antagonist with a similar peptide structure.

    HOE 140: A synthetic peptide with a comparable sequence and function.

Uniqueness

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H is unique due to its specific sequence of amino acids, which provides distinct binding properties and efficacy in inhibiting bradykinin receptors. Its combination of D- and L-amino acids also contributes to its stability and resistance to enzymatic degradation.

Properties

Molecular Formula

C61H93N19O15S

Molecular Weight

1364.6 g/mol

IUPAC Name

(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid

InChI

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?;/m0./s1

InChI Key

HKMZRZUEADSZDQ-QNQUGUDESA-N

Isomeric SMILES

CC(=O)O.C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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